N-(1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide
Overview
Description
N-(1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Ligands :
- A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized to study their affinity for human recombinant cannabinoid receptor hCB1. The study found that certain derivatives showed greater receptor affinity and influenced food intake in rats, indicating potential applications in the design of new CB1 ligands (Silvestri et al., 2010).
Synthesis of Novel Compounds :
- Research focused on synthesizing novel 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues, which were previously not well-documented in literature. These compounds were synthesized using standard procedures from readily available materials, showing potential for drug discovery programs (Howells et al., 2022).
Molecular Modeling Studies :
- Further studies on 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides compared their cannabinoid receptor affinity with reference compounds, revealing certain derivatives as more selective for hCB1. Molecular modeling provided insights into the high affinity and inverse agonist activity of these compounds (Silvestri et al., 2008).
Development of New PET Agents :
- N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the role of such derivatives in neuroimaging and diagnostic applications (Wang et al., 2018).
Biological Activities of Heterocycles :
- Research into various pyrazole-5-carboxamide derivatives highlighted their biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. Molecular docking analysis with the cyclooxygenase enzyme was used to understand their binding models (Sribalan et al., 2016).
Microwave-Assisted Synthesis :
- A study described the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, which exhibited various biological activities, such as bacteriocidal and antimicrobial properties. This method provided a faster and efficient synthesis approach (Hu et al., 2011).
DNA Binding and Cytotoxicity Studies :
- Novel bis-pyrazoles were synthesized and evaluated for their interaction with DNA and in-vitro cytotoxicity. Certain compounds in this series showed promise in binding DNA and exhibited cytotoxicity against cancer cell lines (Reddy et al., 2017).
Selective Fluorescent Sensor for Fluoride Anion :
- A study on a pyrazole-based fluorescent sensor demonstrated its high selectivity for fluoride anion detection over other anions, indicating potential applications in environmental monitoring and analytical chemistry (Yang et al., 2011).
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8(7-2-1-3-9-7)12-6-4-10-11-5-6/h1-5,9H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXJCAMXGWVSJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NC2=CNN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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